2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-9-15-27-19-12-8-10-17(19)22(25-23(27)29)31-16-21(28)24-18-11-6-7-13-20(18)30-3/h6-7,11,13H,4-5,8-10,12,14-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBIUHABNQOSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that features a unique structural configuration. This compound is notable for its potential biological activities, which stem from its cyclopenta[d]pyrimidine core and the presence of a thioether linkage. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 363.54 g/mol. Its structure includes:
- Cyclopenta[d]pyrimidine Core : This bicyclic structure is known for contributing to various biological activities.
- Diethylamino Group : Enhances solubility and potential interaction with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties compared to similar compounds.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
Antitumor Activity
Studies have shown that pyrimidine derivatives often possess antitumor properties. For instance, compounds like piritrexim, a known dihydrofolate reductase inhibitor, demonstrate anticancer effects in various models . The unique structure of our compound suggests it may also inhibit key cancer pathways.
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Kinases : Similar pyrimidine compounds have been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) .
- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis through caspase activation and DNA fragmentation .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Piritrexim | Anticancer (inhibits DHFR) | |
| Pyrido[2,3-d]pyrimidine derivatives | Antitumor and CNS effects | |
| 2,4-diaminopyrido[2,3-d]pyrimidine | Antiangiogenic and proapoptotic |
Case Study: Anticancer Potential
In a study examining the anticancer properties of pyrido[2,3-d]pyrimidines, compounds demonstrated significant activity against prostate (PC-3) and lung (A-549) cancer cells with IC50 values in the low micromolar range. The potential for our compound to exhibit similar activity warrants further investigation .
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications leading to derivatives with enhanced biological activity. Techniques such as surface plasmon resonance (SPR) or molecular docking simulations could be employed to assess binding affinities to various proteins involved in cell signaling and metabolism.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, given its complex heterocyclic core and thioacetamide linkage?
Methodological Answer: The compound’s synthesis involves multi-step protocols, including cyclocondensation for the cyclopenta[d]pyrimidin-2-one core, followed by thioether formation and final acetamide coupling. Key steps include:
- Cyclopenta[d]pyrimidinone formation : Use cyclopentanone derivatives and urea/thiourea analogs under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring .
- Thioether linkage : React the 4-chloro intermediate with thiourea or thiols under basic conditions (e.g., KOH/DMF) to introduce the sulfur atom .
- Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the thiolated intermediate and 2-methoxyaniline . Yields can be optimized by controlling reaction temperature (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios of reagents (e.g., 1.2 eq. of diethylamino propyl bromide for alkylation) .
Q. How is structural confirmation achieved using spectroscopic and analytical techniques?
Methodological Answer: A combination of ¹H NMR , LC-MS , and elemental analysis is critical:
- ¹H NMR : Key signals include the cyclopenta[d]pyrimidinone protons (δ 2.4–3.2 ppm, multiplet for CH₂ groups), the diethylamino propyl side chain (δ 1.0–1.2 ppm for CH₃, 2.4–2.8 ppm for NCH₂), and the 2-methoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons, δ 3.8 ppm for OCH₃) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular weight .
- Elemental analysis : Validate C, H, N, and S content with <0.5% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected splitting patterns or missing signals) require:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons to specific carbons. For example, the multiplet at δ 2.5–3.2 ppm in the cyclopenta[d]pyrimidinone can be deconvoluted via HSQC to confirm CH₂ connectivity .
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation in the acetamide group) that cause signal broadening at room temperature .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the diethylamino propyl side chain .
Q. What experimental designs are suitable for investigating the compound’s biological activity and selectivity?
Methodological Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like phosphodiesterases or kinases, given the compound’s structural similarity to cyclopenta[d]pyrimidine-based inhibitors .
- In vitro assays :
- Enzyme inhibition : Test activity against purified targets (e.g., PDE4 or CDKs) with ATP/GTP competitive assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
- Selectivity profiling : Perform kinome-wide screens to identify off-target effects, leveraging kinobeads or protein microarrays .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the cyclopenta[d]pyrimidinone ring (e.g., replacing the 2-oxo group with thione) to assess impact on potency .
- Side-chain tuning : Systematically alter the diethylamino propyl group (e.g., dimethylamino or pyrrolidino substituents) to study pharmacokinetic effects like solubility and logP .
- Statistical design of experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) for high-throughput analog synthesis .
Data Analysis and Contradiction Resolution
Q. What approaches reconcile discrepancies between computational predictions and experimental biological activity data?
Methodological Answer:
- Re-evaluate docking parameters : Adjust protonation states of the compound and target active sites (e.g., using PROPKA) to improve docking accuracy .
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the 2-methoxyphenyl group) .
- Metabolite screening : Use LC-MS/MS to detect in vitro degradation products that may reduce observed activity .
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